molecular formula C19H16Cl2N2OS B2796610 3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether CAS No. 338960-41-1

3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether

Cat. No.: B2796610
CAS No.: 338960-41-1
M. Wt: 391.31
InChI Key: IVUQKUUKYSYPJB-UHFFFAOYSA-N
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Description

3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorobenzyl and chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Researchers may explore its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: The compound’s unique structure may offer therapeutic potential, prompting investigations into its efficacy as a drug candidate for various diseases.

    Industry: Its chemical properties make it suitable for use in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether
  • 3-Bromobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether
  • 3-Chlorobenzyl 6-(((4-methylphenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether

Uniqueness

3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether is unique due to the specific arrangement of its substituents, which can influence its reactivity, binding affinity, and overall chemical behavior

Properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS/c1-13-22-17(12-25-18-7-5-15(20)6-8-18)10-19(23-13)24-11-14-3-2-4-16(21)9-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUQKUUKYSYPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC2=CC(=CC=C2)Cl)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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